molecular formula C21H37N5O5 B15286935 2-Piperazinecarboxanilide, 1,4-dibutyl-2',6'-dimethyl-, dinitrate CAS No. 36478-01-0

2-Piperazinecarboxanilide, 1,4-dibutyl-2',6'-dimethyl-, dinitrate

Cat. No.: B15286935
CAS No.: 36478-01-0
M. Wt: 439.5 g/mol
InChI Key: QGCKCIHJVXAKGC-UHFFFAOYSA-N
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Description

Jolkinolide-B: is a diterpenoid compound isolated from the dried root of Euphorbia fischeriana Steud. It has garnered significant attention due to its anticancer, anti-inflammatory, and immunomodulatory activities . The compound has shown promising results in inducing apoptosis in various human cancer cell lines, including breast cancer, chronic myeloid leukemia, and melanoma.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Jolkinolide-B typically involves complex organic reactions starting from simpler precursor molecules. The specific synthetic routes can vary, but they often include steps such as cyclization, oxidation, and reduction reactions.

Industrial Production Methods: : Industrial production of Jolkinolide-B involves scaling up the synthetic routes developed in the laboratory. This requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : Jolkinolide-B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.

Major Products Formed: : The major products formed from these reactions include various derivatives of Jolkinolide-B, which can have different biological activities and properties.

Scientific Research Applications

Chemistry: : Jolkinolide-B is used as a starting material for the synthesis of other bioactive compounds. Its unique structure makes it a valuable compound for studying chemical reactions and developing new synthetic methods.

Biology: : In biological research, Jolkinolide-B is used to study apoptosis and other cellular processes. It has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research.

Medicine: : Jolkinolide-B has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells. It is also being studied for its anti-inflammatory and immunomodulatory properties, which could make it useful in treating inflammatory and autoimmune diseases.

Industry: : In the pharmaceutical industry, Jolkinolide-B is used as a lead compound for the development of new drugs. Its unique biological activities make it a valuable target for drug discovery and development.

Mechanism of Action

Molecular Targets and Pathways: : Jolkinolide-B exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It downregulates mRNA expression and induces apoptosis through the activation of caspases and other apoptotic proteins.

Mechanism: : The compound interacts with cellular components, leading to the activation of apoptotic pathways and the induction of cell death in cancer cells. It also modulates the immune response, contributing to its anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds: : Jolkinolide-B is structurally similar to other diterpenoids such as ingenol mebutate and phorbol esters. These compounds also exhibit anticancer and anti-inflammatory properties.

Uniqueness: : Jolkinolide-B is unique in its ability to induce apoptosis in a wide range of cancer cell lines and its immunomodulatory effects. Its distinct chemical structure and biological activities set it apart from other diterpenoids.

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Properties

CAS No.

36478-01-0

Molecular Formula

C21H37N5O5

Molecular Weight

439.5 g/mol

IUPAC Name

1,4-dibutyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide;nitrous acid

InChI

InChI=1S/C21H35N3O.2HNO2/c1-5-7-12-23-14-15-24(13-8-6-2)19(16-23)21(25)22-20-17(3)10-9-11-18(20)4;2*2-1-3/h9-11,19H,5-8,12-16H2,1-4H3,(H,22,25);2*(H,2,3)

InChI Key

QGCKCIHJVXAKGC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(C(C1)C(=O)NC2=C(C=CC=C2C)C)CCCC.N(=O)O.N(=O)O

Origin of Product

United States

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